molecular formula C8H14N2O B13634315 N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide

N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide

Katalognummer: B13634315
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: CYZOWVAFLLKOHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide is a compound that features a cyclopropane ring fused to an amino group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylamine with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may also include purification steps to isolate the compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopropane derivatives such as 1-aminocyclopropane-1-carboxylic acid and cyclopropylamine .

Uniqueness

N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C8H14N2O/c9-8(3-4-8)5-10-7(11)6-1-2-6/h6H,1-5,9H2,(H,10,11)

InChI-Schlüssel

CYZOWVAFLLKOHJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NCC2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.